Cas no 2709427-97-2 (Azetidine-1-sulfonyl fluoride)

Azetidine-1-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
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- azetidine-1-sulfonyl fluoride
- EN300-7181867
- 2709427-97-2
- Azetidine-1-sulfonyl fluoride
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- インチ: 1S/C3H6FNO2S/c4-8(6,7)5-2-1-3-5/h1-3H2
- InChIKey: KGAAASKQMYYULZ-UHFFFAOYSA-N
- ほほえんだ: S(N1CCC1)(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 139.01032777g/mol
- どういたいしつりょう: 139.01032777g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 166
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 45.8Ų
Azetidine-1-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7181867-0.5g |
azetidine-1-sulfonyl fluoride |
2709427-97-2 | 95.0% | 0.5g |
$768.0 | 2025-03-12 | |
1PlusChem | 1P028FQ5-100mg |
azetidine-1-sulfonylfluoride |
2709427-97-2 | 95% | 100mg |
$485.00 | 2024-05-08 | |
1PlusChem | 1P028FQ5-250mg |
azetidine-1-sulfonylfluoride |
2709427-97-2 | 95% | 250mg |
$664.00 | 2024-05-08 | |
Enamine | EN300-7181867-0.05g |
azetidine-1-sulfonyl fluoride |
2709427-97-2 | 95.0% | 0.05g |
$229.0 | 2025-03-12 | |
Enamine | EN300-7181867-10.0g |
azetidine-1-sulfonyl fluoride |
2709427-97-2 | 95.0% | 10.0g |
$4236.0 | 2025-03-12 | |
Enamine | EN300-7181867-0.25g |
azetidine-1-sulfonyl fluoride |
2709427-97-2 | 95.0% | 0.25g |
$487.0 | 2025-03-12 | |
Aaron | AR028FYH-2.5g |
azetidine-1-sulfonylfluoride |
2709427-97-2 | 95% | 2.5g |
$2681.00 | 2025-02-16 | |
Aaron | AR028FYH-5g |
azetidine-1-sulfonylfluoride |
2709427-97-2 | 95% | 5g |
$3955.00 | 2023-12-15 | |
Aaron | AR028FYH-10g |
azetidine-1-sulfonylfluoride |
2709427-97-2 | 95% | 10g |
$5850.00 | 2023-12-15 | |
1PlusChem | 1P028FQ5-500mg |
azetidine-1-sulfonylfluoride |
2709427-97-2 | 95% | 500mg |
$1012.00 | 2024-05-08 |
Azetidine-1-sulfonyl fluoride 関連文献
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1. Back matter
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
Azetidine-1-sulfonyl fluorideに関する追加情報
Azetidine-1-sulfonyl fluoride (CAS No. 2709427-97-2): A Comprehensive Overview
Azetidine-1-sulfonyl fluoride, also known by its CAS registry number 2709427-97-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of sulfonyl fluorides, which are widely recognized for their versatility in chemical reactions and their potential applications in drug discovery. The structure of Azetidine-1-sulfonyl fluoride comprises an azetidine ring, a four-membered cyclic amine, which is attached to a sulfonyl fluoride group. This unique combination makes it a valuable tool in the synthesis of bioactive molecules and functional materials.
The synthesis of Azetidine-1-sulfonyl fluoride typically involves multi-step processes that require precise control over reaction conditions to ensure high purity and yield. Recent advancements in catalytic methods and the use of microwave-assisted synthesis have significantly improved the efficiency of its production. Researchers have also explored alternative routes, such as using transition metal catalysts, to streamline the synthesis process further. These developments highlight the compound's importance in both academic and industrial settings.
In terms of chemical properties, Azetidine-1-sulfonyl fluoride exhibits a high degree of reactivity due to the electrophilic nature of the sulfonyl fluoride group. This reactivity makes it an excellent substrate for nucleophilic substitution reactions, which are fundamental in organic synthesis. For instance, it can act as an electrophilic agent in the formation of sulfonamides, a class of compounds with diverse applications in pharmaceuticals and agrochemicals.
Recent studies have focused on the application of Azetidine-1-sulfonyl fluoride in drug design, particularly in the development of protease inhibitors. Proteases are enzymes that play critical roles in various biological processes, including cell signaling and immune responses. By inhibiting these enzymes, researchers aim to develop treatments for diseases such as cancer, inflammation, and viral infections. The azetidine ring in this compound provides a rigid structure that enhances its binding affinity to protease active sites, making it a promising lead compound for drug development.
Beyond its role in therapeutic development, Azetidine-1-sulfonyl fluoride has also found applications in materials science. Its ability to form stable covalent bonds with nucleophiles makes it useful in the synthesis of advanced polymers and coatings with tailored properties. For example, it has been employed as a cross-linking agent in the production of biocompatible materials for medical devices.
The growing interest in Azetidine-1-sulfonyl fluoride is evident from its frequent mention in scientific literature and patent filings. According to recent publications, researchers are exploring its potential as a building block for constructing complex molecular architectures with unprecedented functionalities. These efforts underscore its significance as a versatile intermediate in organic synthesis.
In conclusion, Azetidine-1-sulfonyl fluoride (CAS No. 2709427-97-2) is a multifaceted compound with wide-ranging applications across various disciplines. Its unique chemical properties and structural features make it an invaluable tool for advancing research in drug discovery, materials science, and beyond. As ongoing studies continue to uncover new uses for this compound, its role as a key player in modern chemistry is likely to expand further.
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